molecular formula C19H20N2O5S B2491993 Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887894-59-9

Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2491993
CAS No.: 887894-59-9
M. Wt: 388.44
InChI Key: POXKNLOKFWXWOD-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that has garnered interest in scientific research[_{{{CITATION{{{_1{Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... This compound is known for its diverse applications in chemistry, biology, medicine, and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the formation of intermediates, followed by purification and characterization to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is used to study drug interactions and develop new therapeutic interventions[_{{{CITATION{{{_1{Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its unique properties may contribute to the treatment of various diseases, making it a subject of ongoing research.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from pharmaceuticals to materials science.

Mechanism of Action

The mechanism by which Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... These interactions can modulate biological processes, leading to desired therapeutic outcomes.

Molecular Targets and Pathways: The compound may target specific enzymes, receptors, or signaling pathways in cells. By binding to these targets, it can influence cellular functions and contribute to its biological effects.

Comparison with Similar Compounds

  • Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: is structurally similar to other thieno[2,3-c]pyridine derivatives, which also exhibit diverse biological activities.

  • 2-Acetyl-6-methylpyrazine: is another compound with a similar molecular framework, but it differs in its functional groups and biological properties.

Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of functional groups and its ability to interact with biological targets in a unique manner. This distinctiveness makes it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-11(22)21-9-8-13-15(10-21)27-18(16(13)19(24)26-3)20-17(23)12-6-4-5-7-14(12)25-2/h4-7H,8-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXKNLOKFWXWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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